N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

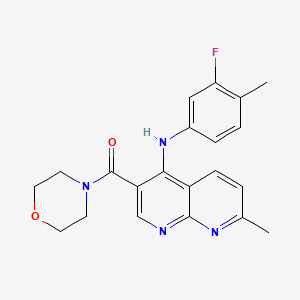

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridin-4-amine core substituted with a 3-fluoro-4-methylphenyl group at the 4-position, a methyl group at the 7-position, and a morpholine-4-carbonyl moiety at the 3-position. The morpholine group enhances solubility and hydrogen-bonding capacity, while the fluorine atom and methyl group on the phenyl ring likely influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOOQRBMTTYHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve high yields and purity. This includes the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Naphthyridine Derivatives

Key Structural and Functional Differences

In contrast, BI90242’s 3,4,5-trimethoxyphenyl group introduces higher polarity and steric hindrance, which may limit membrane permeability but enhance interactions with polar binding pockets . Derivatives like 3e and 3f () demonstrate how electron-withdrawing (Br, CF₃) or electron-donating (OCH₃) groups modulate electronic properties, affecting reactivity and binding .

Role of the Morpholine-4-carbonyl Group: The morpholine moiety in the target compound and BI90242 improves solubility compared to non-polar substituents (e.g., trifluoromethyl in 3e–3i). This group may act as a hydrogen-bond acceptor, enhancing target engagement .

Core Heterocycle Variations :

- While the target compound uses a 1,8-naphthyridine core, SSR125543A () employs a thiazole core. Both share the 3-fluoro-4-methylphenyl group, suggesting this substituent is critical for bioactivity, possibly in hydrophobic or π-π stacking interactions .

Biological Activity

N-(3-fluoro-4-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₁FN₄O₃

- Molecular Weight : 360.4 g/mol

- CAS Number : 1172303-54-6

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : This compound has shown promise in inhibiting cancer cell proliferation through modulation of protein kinase activity, which is crucial for cell signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : In vitro studies indicate that it may inhibit the production of inflammatory mediators such as nitric oxide (NO) and cytokines by affecting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

- Antimicrobial Properties : Preliminary evaluations suggest potential antimicrobial activity against various pathogens, although detailed studies are required to confirm these effects.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Kinase Inhibition : The compound modulates the enzymatic activity of specific kinases involved in cell cycle regulation and apoptosis .

- Inflammatory Pathway Modulation : By inhibiting iNOS and COX enzymes, it reduces the production of pro-inflammatory cytokines, thus mitigating inflammation .

Anticancer Studies

A study evaluated the efficacy of this compound against different cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 5 to 20 µM across various types of cancer cells. Notably, it exhibited higher potency compared to standard chemotherapeutic agents like doxorubicin.

Anti-inflammatory Studies

In a controlled study using RAW 264.7 macrophages, the compound demonstrated a dose-dependent reduction in NO production with an IC50 value of approximately 15 µM. This suggests a robust anti-inflammatory profile that could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Efficacy Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.